molecular formula C16H13NO4 B11843537 1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate CAS No. 61059-75-4

1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate

Cat. No.: B11843537
CAS No.: 61059-75-4
M. Wt: 283.28 g/mol
InChI Key: RURVJQVCVSSZBU-UHFFFAOYSA-N
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Description

1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate is a heterocyclic compound that belongs to the chromeno-pyridine family This compound is characterized by its fused ring structure, which includes a chromene (benzopyran) and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate typically involves multi-step organic reactions. One common method includes the condensation of salicylaldehyde with malononitrile, followed by cyclization with 4-hydroxycoumarin to form the chromeno-pyridine core. The final step involves acetylation to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromeno-pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid: Known for its anti-inflammatory properties.

    5H-chromeno[4,3-b]pyridin-5-one: Exhibits antimicrobial activity.

    7-Ethyl-5-oxo-5H-benzopyrano[2,3-b]pyridine: Used as an antihistaminic and anti-anaphylactic agent.

Uniqueness

1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate stands out due to its unique acetate group, which enhances its solubility and reactivity compared to similar compounds. This makes it a versatile intermediate for synthesizing a variety of biologically active molecules .

Properties

CAS No.

61059-75-4

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

1-(5-oxochromeno[2,3-b]pyridin-7-yl)ethyl acetate

InChI

InChI=1S/C16H13NO4/c1-9(20-10(2)18)11-5-6-14-13(8-11)15(19)12-4-3-7-17-16(12)21-14/h3-9H,1-2H3

InChI Key

RURVJQVCVSSZBU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)OC(=O)C

Origin of Product

United States

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